molecular formula C3H6CaO4+2 B12664881 Einecs 265-849-3 CAS No. 65644-56-6

Einecs 265-849-3

Cat. No.: B12664881
CAS No.: 65644-56-6
M. Wt: 146.16 g/mol
InChI Key: AWJNHTPICURSMP-UHFFFAOYSA-N
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Description

Benzene, C10-13-alkyl derivatives , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is a mixture of alkylbenzenes with alkyl chains ranging from 10 to 13 carbon atoms. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, C10-13-alkyl derivatives typically involves the alkylation of benzene with olefins (alkenes) containing 10 to 13 carbon atoms. This reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3) or hydrofluoric acid (HF), under controlled temperature and pressure conditions. The reaction can be represented as follows:

C6H6+R-CH=CH2C6H5R\text{C}_6\text{H}_6 + \text{R-CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{R} C6​H6​+R-CH=CH2​→C6​H5​R

where ( \text{R} ) represents the alkyl group with 10 to 13 carbon atoms.

Industrial Production Methods

In industrial settings, the production of Benzene, C10-13-alkyl derivatives is carried out in large-scale reactors. The process involves the continuous feeding of benzene and the olefin into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired alkylbenzene products from unreacted benzene and other by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, C10-13-alkyl derivatives can undergo various chemical reactions, including:

    Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids.

    Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.

    Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Alkylbenzoic acids

    Reduction: Cyclohexyl derivatives

    Substitution: Halogenated alkylbenzenes, nitroalkylbenzenes, sulfonated alkylbenzenes

Scientific Research Applications

Benzene, C10-13-alkyl derivatives have a wide range of applications in scientific research and industry:

    Chemistry: Used as intermediates in the synthesis of surfactants, detergents, and lubricants.

    Biology: Studied for their potential effects on biological systems and their interactions with cellular components.

    Medicine: Investigated for their potential use in drug delivery systems and as precursors for pharmaceutical compounds.

    Industry: Employed in the production of plasticizers, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of Benzene, C10-13-alkyl derivatives involves their interaction with various molecular targets and pathways. The alkyl side chains can interact with hydrophobic regions of proteins and cell membranes, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, C8-10-alkyl derivatives
  • Benzene, C12-15-alkyl derivatives
  • Toluene, C7-9-alkyl derivatives

Uniqueness

Benzene, C10-13-alkyl derivatives are unique due to their specific alkyl chain length, which imparts distinct physical and chemical properties. These properties make them particularly suitable for applications requiring specific hydrophobicity and reactivity profiles.

Properties

CAS No.

65644-56-6

Molecular Formula

C3H6CaO4+2

Molecular Weight

146.16 g/mol

IUPAC Name

calcium;2,3-dihydroxypropanoic acid

InChI

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2

InChI Key

AWJNHTPICURSMP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)O.[Ca+2]

Origin of Product

United States

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